molecular formula C13H8ClN B1607666 4-(3-Chlorophenyl)benzonitrile CAS No. 5728-39-2

4-(3-Chlorophenyl)benzonitrile

Cat. No.: B1607666
CAS No.: 5728-39-2
M. Wt: 213.66 g/mol
InChI Key: MPNMDPMKZISVOK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H8ClN. It is a derivative of benzonitrile, where a chlorine atom is substituted at the meta position of the phenyl ring. This compound is of interest due to its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(3-Chlorophenyl)benzonitrile involves the reaction of 3-chlorobenzonitrile with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate, and a ligand such as triphenylphosphine. The reaction is carried out in an inert atmosphere, often using a solvent like dimethylformamide, at elevated temperatures (around 100-150°C).

Another method involves the direct cyanation of 3-chlorobiphenyl using a cyanating agent like copper(I) cyanide in the presence of a suitable catalyst. This reaction is typically performed in a polar aprotic solvent such as dimethyl sulfoxide at high temperatures (around 150-200°C).

Industrial Production Methods

Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The process is optimized for cost-effectiveness and scalability, ensuring that the reaction conditions are controlled to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the chlorine atom.

    Reduction: 4-(3-Chlorophenyl)benzylamine or other amine derivatives.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

4-(3-Chlorophenyl)benzonitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including its role as a building block for drug development.

    Chemical Research: It is used as a model compound in studies of reaction mechanisms and catalysis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)benzonitrile: Similar structure but with the chlorine atom at the para position.

    4-(3-Bromophenyl)benzonitrile: Similar structure but with a bromine atom instead of chlorine.

    4-(3-Methylphenyl)benzonitrile: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-(3-Chlorophenyl)benzonitrile is unique due to the specific positioning of the chlorine atom, which influences its reactivity and physical properties. The meta-substitution pattern affects the electronic distribution in the molecule, making it distinct from its para- or ortho-substituted analogs. This unique structure can lead to different reactivity patterns and applications in various fields.

Properties

IUPAC Name

4-(3-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNMDPMKZISVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362690
Record name 4-(3-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-39-2
Record name 4-(3-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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